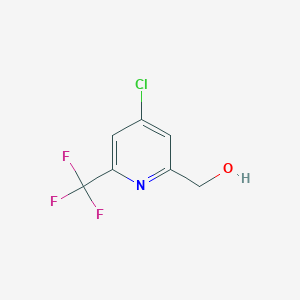

(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol

Descripción general

Descripción

“(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol” is a chemical compound with the CAS Number: 1447607-61-5 . It has a molecular weight of 211.57 and its IUPAC name is this compound . The compound is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H5ClF3NO/c8-4-1-5(3-13)12-6(2-4)7(9,10)11/h1-2,13H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical and Chemical Properties Analysis

“this compound” is a white to yellow solid . The compound’s unique physicochemical properties are derived from the presence of the fluorine atom, which has the largest electronegativity and is the next smallest atom after hydrogen .

Aplicaciones Científicas De Investigación

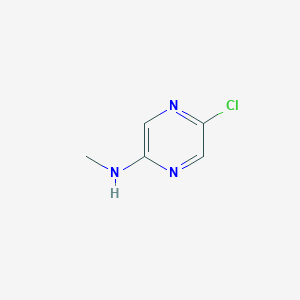

Isomorphous Methyl- and Chloro-Substituted Analogues

Research on isomorphous structures involving chloro- and methyl-substituted small heterocyclic analogues, such as (4-Chloro-6-(trifluoromethyl)pyridin-2-yl)methanol, reveals their adherence to the chlorine-methyl exchange rule. This study highlights the challenges in detecting isomorphism due to extensive disorder in the structures, which could impact data-mining procedures in structural databases (V. Rajni Swamy et al., 2013).

Whole-Cell Biocatalytic Synthesis

A novel approach to synthesizing S-(4-chlorophenyl)-(pyridin-2-yl) methanol (S-CPMA) using recombinant E. coli in a liquid-liquid biphasic microreaction system has been developed. This method highlights the potential for green and efficient chemical synthesis, offering a significant reduction in reaction time and an increase in yield and enantiomeric excess (Qiang Chen et al., 2021).

Production of Chiral Intermediate for Betahistine

A study on the production of (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol, a crucial chiral intermediate for the anti-allergic drug Betahistine, used Kluyveromyces sp. for the stereoselective reduction. This research underscores the role of microbial biotransformation in pharmaceutical synthesis, offering insights into substrate tolerance and yield improvements (Y. Ni et al., 2012).

Synthesis and Characterization of Complexes

The synthesis of nickel complexes with (pyridin-2-yl)methanol highlights its utility in catalytic processes, such as ethylene oligomerization. This research provides a foundation for understanding the coordination chemistry of nickel and its potential industrial applications (Anthony Kermagoret & P. Braunstein, 2008).

Safety and Hazards

The safety information for “(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with a -cf3 group have been reported to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It is suggested that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby enhancing drug potency .

Biochemical Pathways

It is known that molecules with a -cf3 group can influence the inhibition of the reverse transcriptase enzyme, which is a key player in the replication of retroviruses .

Result of Action

It is suggested that molecules with a -cf3 group can enhance drug potency, potentially leading to more effective inhibition of target enzymes .

Propiedades

IUPAC Name |

[4-chloro-6-(trifluoromethyl)pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-4-1-5(3-13)12-6(2-4)7(9,10)11/h1-2,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACHFVIBFCZRLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1CO)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B1433892.png)